molecular formula C10H11BrO2 B1588967 Ethyl 2-(bromomethyl)benzoate CAS No. 7115-91-5

Ethyl 2-(bromomethyl)benzoate

Cat. No. B1588967
CAS RN: 7115-91-5
M. Wt: 243.1 g/mol
InChI Key: RDEWTAHSEKSPPT-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .


Synthesis Analysis

The synthesis of Ethyl 2-(bromomethyl)benzoate involves several steps . The process starts with the reaction of ethyl 2-toluate with N-Bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride at 0°C . The mixture is then heated at reflux for 3.5 hours under nitrogen .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(bromomethyl)benzoate consists of a benzene ring attached to a bromomethyl group and an ethyl ester group . The bromomethyl group is attached to the benzene ring at the 2-position, and the ethyl ester group is attached to the benzene ring at the 1-position .


Chemical Reactions Analysis

Ethyl 2-(bromomethyl)benzoate can undergo various chemical reactions. For instance, it can participate in free radical bromination and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(bromomethyl)benzoate is a solid compound . It has a molecular weight of 243.10 . The SMILES string representation of this compound is CCOC(=O)c1ccc(CBr)cc1 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Xu et al. (2002) demonstrated that heterocyclic ketene aminals reacted with ethyl 2-(bromomethyl)benzoate to produce C-benzylated products, which underwent intramolecular cyclocondensation to form e-lactam fused heterocyclic compounds. This study highlights the compound's utility in synthesizing novel heterocyclic structures (Xu, Jie, Wang, & Huang, 2002).

  • Monoamine Oxidase Inhibitors : Misra et al. (1980) synthesized ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) by condensing bromoacetanthranil with ethyl-4-aminobenzoates. These esters were converted to corresponding hydrazides to study their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).

  • Protective Agent in Synthesis : Watanabe and Nakamura (1997) used a similar compound, 2-[(2-Arylmethyloxy)ethyl]benzoates, for alcohol protection, demonstrating its utility in complex organic syntheses. They explored an efficient deprotection procedure using a palladium(0) catalyst (Watanabe & Nakamura, 1997).

  • Biological Studies : Ishiguro et al. (2003) studied a derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, as an anti-juvenile hormone agent in biological organisms like silkworms, indicating the compound's relevance in entomological research (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

  • Chemical Probes in Biological Applications : Zheng et al. (2016) developed a turn-on fluorescent probe for H2S detection using a derivative of 4-(bromomethyl)benzoate. This probe exhibited high sensitivity and selectivity for H2S, indicating its potential for biological imaging applications (Zheng, Niu, Chen, Wu, Tung, & Yang, 2016).

Safety And Hazards

Ethyl 2-(bromomethyl)benzoate is classified as a dangerous substance . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

ethyl 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEWTAHSEKSPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452673
Record name Ethyl 2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bromomethyl)benzoate

CAS RN

7115-91-5
Record name Benzoic acid, 2-(bromomethyl)-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(bromomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

A stirred mixture of ethyl 2-methylbenzoate (30 grams, 0.183 mole) and N-bromosuccinimide (35 grams, 0.194 mole) in carbon tetrachloride (200 ml) was irradiated with an infrared lamp and heated at reflux for 20 minutes. The reaction mixture was allowed to cool to room temperature, then filtered. The filtrate was evaporated under reduced pressure to give ethyl 2-bromomethylbenzoate as a yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl-o-toluate (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) was added dropwise to a stirring mixture of benzoyl peroxide (100 mg), carbon tetrachloride (200 mL) and NBS (44.5 g, 0.25 mole) at 0° C. The mixture was heated at reflux for 3.5 h under nitrogen, and allowed to cool to room temperature overnight. The precipitated succinimide was removed by filtration and the filter cake was washed with carbon tetrachloride. The combined filtrates were washed successively with 2 N NaOH (100 mL), and water (2×100 mL), and the solution was dried over anhydrous MgSO4, filtered (Celite), and evaporated under vacuum to yield the product as an oil. Drying under high vacuum overnight afforded 60.5 g (99%) of crude compound 5b; 1H NMR of the product showed the presence of ca. 15% of unreacted starting material. Since the mixture was not easily separable by chromatography or vacuum distillation it was used in the next step without further purification; 1H NMR (CDCl3) δ1.43 (t, J=7 Hz, 3H, CH2CH3), 4.41 (q, J=7 Hz, 2H, CH2CH3), 4.96 (s, 1H, CH2Br), 7.24 (m, 1H, ArH), 7.38 (m, 1H, ArH), 7.48 (m, 2H, ArH).
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-methylbenzoic acid ethyl ester (16.4 g, 99.87 mmol) in CCl4 (100 mL) is added N-bromosuccinimide (17.8 g, 100 mmol) and 2,2′-azobisisobutyronitrile (3.28 g, 19.97 mmol). The resulting mixture is heated at reflux for 2 h. After the mixture is cooled to RT, the solid is filtered off and the filtrate is concentrated and extracted with EtOAc. The EtOAc solution is washed with brine and dried over MgSO4, filtered and concentrated to afford the title compound as a pale yellow oil.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 100 g. of ethyl o-toluate, 100 g. of N-bromosuccinimide, and 0.3 g. of benzoyl peroxide in 1 liter of carbon tetrachloride is heated under reflux for 3 hours with stirring and filtered. The filtrate is washed with 3% aqueous sodium hydroxide and then with water, dried over magnesium sulfate, and concentrated under reduced pressure to provide ethyl α-bromo-o-toluate as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
ZH Xu, YF Jie, MX Wang, ZT Huang - Synthesis, 2002 - thieme-connect.com
Heterocyclic ketene aminals reacted with ethyl 2-(bromomethyl) benzoate in refluxing acetonitrile to afford the C-benzylated products that underwent intramolecular cyclocondensation …
Number of citations: 26 www.thieme-connect.com
MS Asgari, S Bahadorikhalili, M Asadi… - Journal of …, 2020 - Wiley Online Library
In this paper, a simple method is introduced for the synthesis of novel 4‐substituted‐3‐thioxo‐3,4‐dihydrobenzo[e][1,3]thiazepin‐5(1H)‐one derivatives. The synthesis is based on a two…
Number of citations: 2 onlinelibrary.wiley.com
Y Kumar, H Ila - The Journal of Organic Chemistry, 2022 - ACS Publications
Synthesis of novel 2-(het)aryl-substituted thiazolo-fused six- and seven-membered heterocycles, such as thiazolo[4,5-b]pyridin-5(4H)-ones, thiazolo[4,5-c]isoquinolin-5(4H)-ones, …
Number of citations: 1 pubs.acs.org
A Acharya, V Gautam, H Ila - The Journal of Organic Chemistry, 2017 - ACS Publications
Diverse general high-yield routes for novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles such as thieno[3,2-b]pyrroles, thieno[3,2-b]furans, thieno[3,2-b]…
Number of citations: 37 pubs.acs.org
L Potikha, V Sypchenko… - … -Ukrainian Journal of …, 2019 - kyivtoulouse.univ.kiev.ua
A new approach to the development of a number of azolo-condensed azepines and diazepines has been proposed. The method for the synthesis of [1, 3] thiazolo [3, 2-b][2, 4] …
Number of citations: 2 www.kyivtoulouse.univ.kiev.ua
L Lu - 1992 - search.proquest.com
A multistep synthesis has been carried out in order to prepare 4-chloro-1H-2, 3-benzoxazine (9), 4-methoxy-1H-2, 3-benzoxazine (11), and 4-ethoxy-1H-2, 3-benzoxazine (12). Pseudo …
Number of citations: 0 search.proquest.com
L Anzalone, JA Hirsch - The Journal of Organic Chemistry, 1985 - ACS Publications
Carbalkoxy substituents are shown to retard the hydrogenation of aromatic rings over Rh/C catalyst. Hydrogenolysis predominates with acyclic (benzyloxy) acetates over this catalyst, …
Number of citations: 77 pubs.acs.org
KM Wang, SJ Yan, J Lin - European Journal of Organic …, 2014 - Wiley Online Library
Heterocyclic ketene aminals (HKAs) have proven to be a class of fascinating and versatile synthetic building blocks for use in the construction of heterocyclic or fused heterocyclic …
K Kobayashi, H Hashimoto, T Suzuki… - Helvetica Chimica …, 2011 - Wiley Online Library
An efficient method for the synthesis of 2‐aryl‐2,3‐dihydro‐3‐sulfanyl‐1H‐isoindol‐1‐ones 1 via Pummerer‐type cyclization of N‐aryl‐2‐(sulfinylmethyl)benzamides 2 is described. …
Number of citations: 4 onlinelibrary.wiley.com
F Léost, B Chantegrel, C Deshayes - Tetrahedron, 1998 - Elsevier
… Amlnoest~ llb,c,g and 25: a solution of crude ethyl 2-bromomethyl benzoate (2.99 g, 12.3 retool), ethyl 2-bromomethyinicotinate (3.00 g, 12.3 mmol) or ethyl 3-bromomethyl-2-…
Number of citations: 18 www.sciencedirect.com

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